Home > Products > Building Blocks P15858 > Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride - 30740-96-6

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Catalog Number: EVT-394318
CAS Number: 30740-96-6
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Developing More Efficient Synthesis Methods: Exploring novel synthetic approaches, including enantioselective methods, can improve the accessibility and diversity of tetrahydroisoquinoline derivatives. [, ]

  • Investigating Structure-Activity Relationships: Understanding the relationships between specific structural modifications and biological activity is crucial for designing more potent and selective compounds for various applications. [, , ]

  • Exploring New Biological Targets: Expanding the investigation of biological activities beyond known targets, such as AMPA receptors, may uncover novel therapeutic applications for these compounds. []

  • Investigating potential applications in material science: Studying the properties of tetrahydroisoquinoline derivatives in the context of material science, particularly in developing organic semiconductors and other advanced materials, could lead to innovative applications. []

  • Compound Description: This compound serves as a precursor to novel chiral catalysts [, ]. Its crystal structure reveals a half-boat conformation for the N-containing six-membered ring [, ].
  • Compound Description: This compound, another precursor to chiral catalysts, represents the third in a series of tetrahydroisoquinoline (TIQ) compounds []. Its crystal structure analysis confirmed the N-containing six-membered ring adopts a half-boat conformation [].
  • Compound Description: Crystal structure analysis of this compound shows that the heterocyclic ring adopts a half-chair conformation []. This compound acts as a precursor for novel chiral catalysts.
  • Compound Description: This compound functions as an organocatalyst featuring a tetrahydroisoquinoline backbone []. Its crystal structure confirms a half-boat conformation for the heterocyclic ring [].
  • Compound Description: This compound represents a novel calcium antagonist with two enantiomers []. The research focused on separating and quantifying these enantiomers using HPLC [].
  • Compound Description: This compound was synthesized and resolved into its enantiomers []. The (4S)-enantiomer showed preference for 5-HT, NE and DA uptake inhibition activity [].

7. 4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline [, ]* Compound Description: Electrochemical oxidation of this compound resulted in the formation of 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts [, ].* Relevance: This compound is structurally similar to the target compound, featuring the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the 2-methyl substituent and a 3,4-dimethoxybenzyl group at the 4-position.

  • Compound Description: X-ray crystallography confirmed the structure and stereochemistry of this compound, revealing a half-chair conformation for the heterocyclic fragment [].
  • Compound Description: This compound demonstrated significant analgesic and anti-inflammatory effects []. Its anti-inflammatory activity was significantly higher than diclofenac sodium at a specific dose [].
  • Compound Description: This compound, designated as TQ9, exhibited potent tumor-specific cytotoxicity []. It was observed to induce autophagy in human squamous cell carcinoma cell lines [].
  • Compound Description: This compound, denoted as TD13, displayed considerable tumor-specific cytotoxicity []. The presence of bulky substituents, ethoxycarbonyl and benzyloxycarbonyl groups, contributed to its cytotoxicity [].
  • Compound Description: This compound served as an intermediate in the synthesis of enantiomerically pure alkaloids []. Its structure and stereochemistry were confirmed to ascertain its role in the synthesis [].
Overview

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with significant pharmacological potential. It is classified under the isoquinoline derivatives and has been studied for its various biological activities. The compound is recognized for its structural complexity and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Source

The compound can be synthesized through various chemical methods and has been isolated from natural sources like Mucuna pruriens, which is traditionally used for treating Parkinson's disease. Its synthesis often involves multi-step organic reactions that yield high-purity products suitable for further study and application in medicinal chemistry.

Classification

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is classified as a tertiary amine and belongs to the broader category of alkaloids. Its chemical structure includes a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be achieved through several synthetic pathways. A notable method involves the Petasis/Pomeranz–Fritsch–Bobbitt reaction sequence. This approach utilizes chiral intermediates derived from phenylglycinol and boronic acids to construct the desired isoquinoline framework.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available precursors such as phenylglycinol and glyoxylic acid.
  2. Key Reactions:
    • The formation of a chiral oxazinone intermediate.
    • Cyclization reactions leading to the formation of the tetrahydroisoquinoline structure.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular formula of methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is C13H18ClNO4. The compound features a complex structure characterized by a tetrahydroisoquinoline ring system with two methoxy groups at positions 6 and 7 and a carboxylate group at position 3.

Data

  • Molar Mass: 287.73932 g/mol
  • CAS Number: 30740-96-6
  • Storage Conditions: Recommended storage at 2-8 °C due to its sensitivity as an irritant.
Chemical Reactions Analysis

Reactions

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can participate in various chemical reactions typical of isoquinoline derivatives:

  1. Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack by amines or alcohols.
  2. Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or other derivatives.
  3. Cyclization Reactions: The compound can undergo cyclization to form more complex structures or derivatives.

Technical Details

Reactions involving this compound often require careful control of conditions such as temperature and pH to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride primarily involves its interaction with biological targets related to neurotransmitter systems.

  1. Inhibition of Enzymes: It has been shown to act as an inhibitor of catechol-O-methyltransferase (COMT), which is crucial in dopamine metabolism.
  2. Neuroprotective Effects: By modulating neurotransmitter levels, it may exert neuroprotective effects beneficial in treating conditions like Parkinson's disease.

Data

Studies indicate that this compound can influence dopaminergic signaling pathways, potentially alleviating symptoms associated with dopamine deficiency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting point ranges from 280 °C to 285 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol.
  • Stability: Stable under recommended storage conditions but sensitive to moisture and light.
Applications

Scientific Uses

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:

  1. Pharmacological Studies: Used in investigations related to neurodegenerative diseases due to its potential as a COMT inhibitor.
  2. Drug Development: Serves as a lead compound for synthesizing new drugs targeting similar pathways involved in neurotransmitter regulation.
  3. Biochemical Research: Employed in studies exploring the biochemical mechanisms underlying dopamine metabolism and related disorders.

This compound represents a significant interest in medicinal chemistry due to its structural features and biological activities that could lead to new therapeutic strategies for managing neurological conditions.

Synthetic Methodologies and Optimization [4] [7]

Petasis/Pomeranz–Fritsch–Bobbitt Reaction Sequence for Isoquinoline Core Construction

The convergent synthesis of the isoquinoline core leverages a strategic combination of the Petasis borono-Mannich reaction and Pomeranz-Fritsch-Bobbitt cyclization. This approach begins with the condensation of 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and a chiral amine (e.g., phenylglycinol) under mild conditions (20-25°C, aqueous methanol) to generate a morpholinone derivative. This key intermediate, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, incorporates the essential stereochemical information and acetal functionality for subsequent cyclization [1] [5].

The Pomeranz-Fritsch-Bobbitt cyclization is then initiated under acidic conditions (e.g., concentrated HCl, TFA, or polyphosphoric acid) at elevated temperatures (80-100°C). This step simultaneously cleaves the acetal protecting group and facilitates electrophilic ring closure via an N-acyliminium ion intermediate. The reaction proceeds with high diastereocontrol (dr > 8:1) due to the conformational rigidity imposed by the morpholinone scaffold. Final hydrolysis of the oxazinone ring and esterification yields the target tetrahydroisoquinoline carboxylate hydrochloride in an overall yield of 42-48% over five steps. This method's robustness is demonstrated by its applicability to gram-scale synthesis without erosion of stereochemical integrity [1].

Table 1: Key Parameters for Petasis/Pomeranz-Fritsch-Bobbitt Sequence

StepReagents/ConditionsKey IntermediateYield (%)
Petasis ReactionArB(OH)₂, R-NH₂, OHCCO₂H, MeOH/H₂ON-(2,2-diethoxyethyl)-3-aryl-5-phenyl-1,4-oxazin-2-one65-75
Acidic Cyclizationconc. HCl, 80°C, 12hCyclized isoquinolinium salt85-90
Esterification/HCl Salt FormationSOCl₂/MeOH, HCl gasMethyl ester hydrochloride>95

Diastereoselective Synthesis Using Chiral Oxazinone Intermediates

3,5-Substituted 1,4-oxazin-2-ones serve as versatile chiral templates for asymmetric construction of the tetrahydroisoquinoline scaffold. The oxazinone ring is assembled via a Petasis reaction employing enantiomerically pure amines like (1R,2S)-norephedrine or (S)-phenylglycinol. These chiral auxiliaries direct facial selectivity during the critical cyclization step. X-ray crystallography studies confirm that the oxazinone's C5-phenyl substituent forces the 3,4-dimethoxyphenyl group into a pseudo-axial orientation, pre-determining the stereochemical outcome of ring closure [1] [7].

Cyclization is optimized using Lewis acid catalysts such as BF₃·OEt₂ (5-10 mol%) in anhydrous dichloromethane at -40°C. Under these conditions, the N-acyliminium ion attacks the electron-rich aromatic ring ortho to the methoxy group, affording the desired cis-fused isoquinoline system with diastereomeric ratios exceeding 92:8. The chiral auxiliary is subsequently removed via hydrogenolysis (H₂, Pd/C) or hydrolytic cleavage (6N HCl), preserving the stereogenic center at C1. This methodology delivers enantiomerically enriched (>98% ee) product when chromatographically pure oxazinone precursors are employed [1] [5].

Multi-Step Organic Synthesis Involving Phenylglycinol and Boronic Acids

A modular route employs (S)- or (R)-phenylglycinol as a resolvable chiral controller. The synthesis commences with the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with phenylglycinol to form a chiral Schiff base. This intermediate undergoes diastereoselective borono-Mannich addition with arylboronic acids (e.g., phenylboronic acid) in tetrahydrofuran/water (3:1) at reflux. The reaction proceeds via a six-membered transition state where the boronate complex coordinates to the imine nitrogen, delivering β-arylated amines with >90% de [1] [4].

The resultant N-(1-hydroxy-2-phenylethyl)tetrahydroisoquinoline is then N-alkylated with 2-bromoacetaldehyde diethyl acetal using potassium carbonate in acetonitrile (60°C, 8h). Subsequent Pomeranz-Fritsch cyclization is catalyzed by tungstophosphoric acid (H₃PW₁₂O₄₀) in toluene at 110°C, achieving ring closure within 3h with minimal racemization. Final oxidation of the phenylethanol moiety (MnO₂) liberates the target tetrahydroisoquinoline, which is esterified and converted to the hydrochloride salt. This six-step sequence affords the product in 24-32% overall yield and 88-94% ee, with the chiral auxiliary recoverable for reuse [1] [4].

Chemoenzymatic Kinetic Resolution for Enantiomer Separation

Racemic tetrahydroisoquinoline carboxylates are resolved using biocatalytic methods. Fülöp's protocol employs Fusarium solani D-amino acid oxidase (FsDAAO) to selectively oxidize the (R)-enantiomer of the esterified substrate. The reaction is conducted in ammonium phosphate buffer (pH 8.0, 30°C) with catalase to decompose H₂O₂ byproduct. After 24h, the unreacted (S)-ester is recovered by ethyl acetate extraction with >99% ee, while the (R)-acid undergoes spontaneous decarboxylation [1] [5].

Wu's deracemization strategy combines FsDAAO with a chemical reducing agent (NaBH₄). The oxidase first generates the imino intermediate, which is reduced in situ with stereoselectivity inversion. This dynamic kinetic resolution achieves 95% yield and 99% ee for the (S)-enantiomer. The resolved esters are hydrolyzed (LiOH/THF/H₂O) and reconverted to hydrochloride salts using ethereal HCl. Enzymatic methods offer significant advantages over chiral chromatography for multi-gram preparations, though substrate inhibition above 50mM concentration limits reaction scale [1].

Table 2: Stereoselectivity in Chemoenzymatic Resolution

MethodEnzyme/ConditionsProduct Configurationee (%)Yield (%)
Kinetic ResolutionFsDAAO, O₂, pH 8.0, 30°C(S)-Ester>9945 (theoretical max 50)
Dynamic Kinetic ResolutionFsDAAO/NaBH₄, pH 7.5, 25°C(S)-Acid9995

Properties

CAS Number

30740-96-6

Product Name

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

IUPAC Name

methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

InChI

InChI=1S/C13H17NO4.ClH/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2;/h5-6,10,14H,4,7H2,1-3H3;1H

InChI Key

ZSBSOZGGWBVSAN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.